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Compound of Interest

Compound Name: Win 55212-2

Cat. No.: B126487 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding profile of the synthetic cannabinoid

agonist, WIN 55,212-2, across its primary cannabinoid receptors and several identified off-

target receptors. The information presented is supported by experimental data from peer-

reviewed scientific literature, offering a comprehensive overview for researchers in

pharmacology and drug development.

Quantitative Binding Affinity and Functional
Potency of WIN 55,212-2
The following table summarizes the quantitative data on the interaction of WIN 55,212-2 with its

primary targets, the cannabinoid receptors CB1 and CB2, and its off-target interactions with

Peroxisome Proliferator-Activated Receptors (PPARα and PPARγ), the Transient Receptor

Potential Vanilloid 1 (TRPV1) channel, and G-protein-coupled inwardly-rectifying potassium

(GIRK1/2) channels.
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Target
Receptor/C
hannel

Species Assay Type Parameter Value (nM) Reference

Cannabinoid

Receptor 1

(CB1)

Human
Radioligand

Binding
Kᵢ 1.9 [1]

Cannabinoid

Receptor 2

(CB2)

Human
Radioligand

Binding
Kᵢ 0.3

PPARα Mouse
In vitro

binding

Apparent

Affinity (EC₅₀)
~20,000

PPARγ Not Specified
Functional

Assay
-

Agonist

activity

confirmed

[1][2]

TRPV1 Rat
Electrophysio

logy
IC₅₀ ~25,000

GIRK1/2
Xenopus

Oocytes

Electrophysio

logy

IC₅₀ (for

block)
>1,000

Note on Off-Target Affinities: While WIN 55,212-2 is a potent agonist at CB1 and CB2

receptors, its affinity for the identified off-target receptors is significantly lower, generally in the

micromolar range. For PPARγ, while agonist activity is confirmed, a specific binding affinity (Kᵢ)

or functional potency (EC₅₀) value is not readily available in the reviewed literature.

Signaling Pathways and Molecular Interactions
The following diagrams illustrate the primary signaling cascades initiated by the activation of

cannabinoid receptors and PPARs, the inhibitory action on TRPV1 channels, and the blocking

effect on GIRK channels by WIN 55,212-2.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://en.wikipedia.org/wiki/WIN_55,212-2
https://en.wikipedia.org/wiki/WIN_55,212-2
https://www.mdpi.com/1422-0067/22/3/1001
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b126487?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer
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Cannabinoid Receptor Signaling Pathway
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Peroxisome Proliferator-Activated Receptor (PPAR) Signaling
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Ion Channel Modulation

WIN 55,212-2

TRPV1 Channel

Inhibits

GIRK1/2 Channel

Blocks (at high conc.)

↓ Ca²⁺ Influx ↓ K⁺ Efflux

Radioligand Binding Assay Workflow

Prepare Reagents
(Membranes, Radioligand, Test Compound)

Incubate Components
in 96-well Plate

Filter and Wash
to Separate Bound and Free Ligand

Measure Radioactivity
(Scintillation Counting)

Data Analysis
(IC₅₀ and Kᵢ Determination)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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